3-(Chlorosulfonyl)naphthalene-1-carboxylic acid
Overview
Description
3-(Chlorosulfonyl)naphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H7ClO4S and a molecular weight of 270.69 g/mol . It is characterized by the presence of a chlorosulfonyl group (-SO2Cl) attached to the naphthalene ring, which is a fused pair of benzene rings. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)naphthalene-1-carboxylic acid typically involves the chlorosulfonation of naphthalene-1-carboxylic acid. The reaction is carried out by treating naphthalene-1-carboxylic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:
Starting Material: Naphthalene-1-carboxylic acid
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is usually conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with precise temperature control to ensure the safety and efficiency of the reaction. The product is then purified through crystallization or distillation to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)naphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under mild conditions, typically at room temperature.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution with amines.
Sulfonate Esters: Formed from substitution with alcohols.
Sulfonic Acids: Formed from reduction or oxidation reactions.
Scientific Research Applications
3-(Chlorosulfonyl)naphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)naphthalene-1-carboxylic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonic acid: Lacks the carboxylic acid group but has a sulfonic acid group attached to the naphthalene ring.
Naphthalene-1-carboxylic acid: Lacks the chlorosulfonyl group but has a carboxylic acid group attached to the naphthalene ring.
3-(Bromosulfonyl)naphthalene-1-carboxylic acid: Similar structure but with a bromosulfonyl group instead of a chlorosulfonyl group.
Uniqueness
3-(Chlorosulfonyl)naphthalene-1-carboxylic acid is unique due to the presence of both the chlorosulfonyl and carboxylic acid groups on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-chlorosulfonylnaphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO4S/c12-17(15,16)8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFYPKSICGXQGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258652-21-9 | |
Record name | 3-(chlorosulfonyl)naphthalene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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